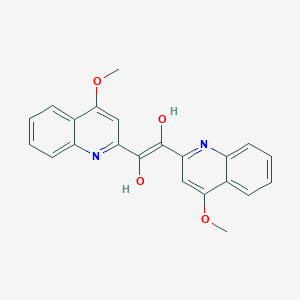![molecular formula C17H14N4 B14479399 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline CAS No. 66302-36-1](/img/structure/B14479399.png)
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline is a heterocyclic compound that features a triazole ring fused with a quinoline moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methylquinoline with 1,2,4-triazole-2-thiol under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Triethylamine in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the triazole-quinoline structure.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline is unique due to its fused triazole-quinoline structure, which imparts distinct biological activities. Unlike simpler triazole derivatives, this compound exhibits a broader spectrum of activity, including significant anticancer and antimicrobial properties .
Eigenschaften
CAS-Nummer |
66302-36-1 |
|---|---|
Molekularformel |
C17H14N4 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
5-methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline |
InChI |
InChI=1S/C17H14N4/c1-11-6-8-13(14(18)10-11)17-20-19-16-9-7-12-4-2-3-5-15(12)21(16)17/h2-10H,18H2,1H3 |
InChI-Schlüssel |
ACFRGXGUTICIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


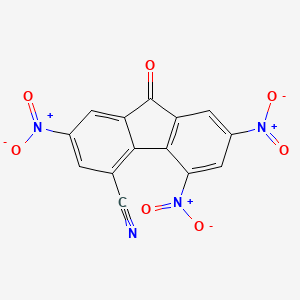
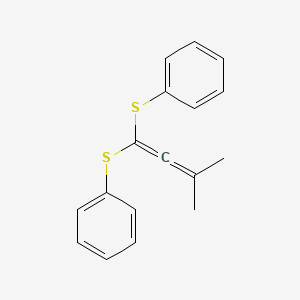
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
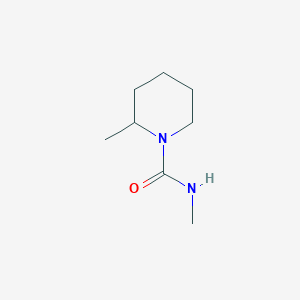
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
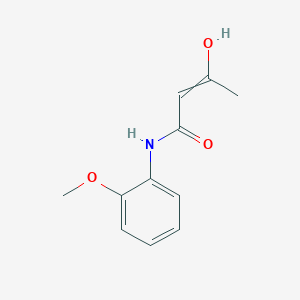
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
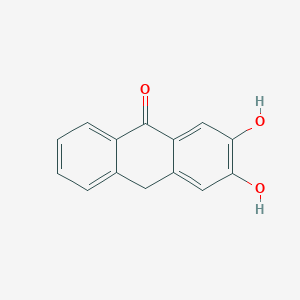
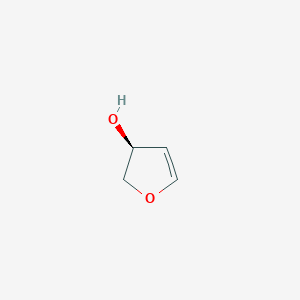
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
silane](/img/structure/B14479404.png)
